N-{[(3-methoxypropyl)amino]carbonothioyl}-4-methylbenzamide
Description
N-{[(3-methoxypropyl)amino]carbonothioyl}-4-methylbenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a benzamide core substituted with a methoxypropyl group and a carbonothioyl linkage
Properties
IUPAC Name |
N-(3-methoxypropylcarbamothioyl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-10-4-6-11(7-5-10)12(16)15-13(18)14-8-3-9-17-2/h4-7H,3,8-9H2,1-2H3,(H2,14,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWKZALBAQWTRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NCCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(3-methoxypropyl)amino]carbonothioyl}-4-methylbenzamide typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-methylbenzoic acid, which is converted to its corresponding acid chloride using thionyl chloride (SOCl₂).
Amidation: The acid chloride is then reacted with 3-methoxypropylamine in the presence of a base such as triethylamine to form the intermediate N-(3-methoxypropyl)-4-methylbenzamide.
Thioylation: The final step involves the introduction of the carbonothioyl group. This is achieved by reacting the intermediate with carbon disulfide (CS₂) and a suitable activating agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{[(3-methoxypropyl)amino]carbonothioyl}-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonothioyl group can be reduced to a thiol or further to a hydrocarbon.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, introducing new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Products include 3-methoxypropyl aldehyde or 3-methoxypropanoic acid.
Reduction: Products include the corresponding thiol or hydrocarbon derivatives.
Substitution: Products vary depending on the substituent introduced, such as nitro or sulfonic acid groups.
Scientific Research Applications
N-{[(3-methoxypropyl)amino]carbonothioyl}-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-{[(3-methoxypropyl)amino]carbonothioyl}-4-methylbenzamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The carbonothioyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic residues in proteins.
Comparison with Similar Compounds
N-{[(3-methoxypropyl)amino]carbonothioyl}-4-methylbenzamide can be compared with other benzamide derivatives:
N-(3-methoxypropyl)-4-methylbenzamide: Lacks the carbonothioyl group, resulting in different reactivity and biological activity.
N-{[(3-methoxypropyl)amino]carbonothioyl}-2-methylbenzamide: Similar structure but with a different substitution pattern on the benzene ring, leading to variations in chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
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